[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol
Description
[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic compound featuring a thiazole core substituted with a 1,3-dioxolane ring at the 2-position and a hydroxymethyl group (-CH2OH) at the 4-position. Its molecular formula is C7H9NO3S, with a molecular weight of 187.22 g/mol (CAS RN: 1934407-64-3) .
Properties
IUPAC Name |
[2-(1,3-dioxolan-2-yl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c9-3-5-4-12-6(8-5)7-10-1-2-11-7/h4,7,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDCMDPDYLGKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol typically involves the reaction of a thiazole derivative with a dioxolane derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the thiazole ring to the dioxolane ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a thiazole-dioxolane derivative with a reduced functional group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced thiazole-dioxolane derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of microbial growth, disruption of cellular processes, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Aromatic Substituents
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
- Molecular Formula: C11H8F3NOS
- Molecular Weight : 259.24 g/mol
- Key Features : A trifluoromethylphenyl group replaces the dioxolane ring. This electron-withdrawing group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry.
- Applications: Used in high-purity (97%) synthetic workflows, as noted in Thermo Scientific catalogs .
- Comparison : Unlike the dioxolane-containing compound, this derivative lacks cyclic acetal functionality, reducing its utility in biomass-derived fuel additives but increasing its suitability for drug discovery.
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanol
- Molecular Formula: C12H13NOS
- Molecular Weight : 219.31 g/mol
- Key Features : A phenylethyl chain at the thiazole 2-position introduces bulkier hydrophobic character.
- Applications : Supplied by American Elements for life science research .
- Comparison : The absence of dioxolane limits its participation in acetalization reactions but improves membrane permeability in bioactive molecules.
Thiazole Derivatives with Heterocyclic Substituents
[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol
- Molecular Formula: C7H9NO3S
- Molecular Weight : 187.22 g/mol
- Key Features: Structural isomer of the target compound, with dioxolane at the 4-position and methanol at the 2-position of the thiazole ring.
- Comparison : Positional isomerism alters electronic distribution and reactivity. For example, steric hindrance near the hydroxymethyl group may affect derivatization efficiency .
(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol (DFM)
- Molecular Formula : C8H10O4S (estimated from context)
- Key Features: Replaces thiazole with a furan ring while retaining the dioxolane-methanol motif.
- Applications : Derived from 5-hydroxymethylfurfural (HMF) via acetalization; explored as a biofuel additive .
- Comparison : The furan-based structure reduces nitrogen-associated toxicity but may compromise binding affinity in pharmacological contexts compared to thiazole derivatives.
Pharmacologically Active Thiazole Analogs
Nortopsentin Analogs (e.g., 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles)
- Key Features : Incorporate naphthyl or indole groups instead of dioxolane.
- Biological Activity : Exhibit antiproliferative effects against tumor cell lines via autophagy and apoptosis induction .
- Comparison: The dioxolane-methanol compound lacks direct antitumor data but shares synthetic routes (e.g., Hantzsch thiazole synthesis) with these analogs.
Chlorobenzylated 2-Aminothiazole-Phenyltriazole Hybrids
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Synthetic Utility: The dioxolane group in this compound enables acetalization, a key reaction in biomass valorization, but its thiazole core distinguishes it from furan-based DFM .
- Stability vs. Reactivity : The trifluoromethylphenyl derivative’s stability contrasts with the target compound’s acetal lability, highlighting trade-offs in drug design .
Biological Activity
The compound [2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxolane ring fused with a thiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 174.21 g/mol. The presence of both the dioxolane and thiazole rings suggests potential interactions with biological targets, particularly in enzymatic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The dioxolane component may enhance membrane permeability, facilitating the entry of these compounds into bacterial cells.
| Compound | Target Microorganism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate inhibition |
| This compound | Escherichia coli | Significant inhibition |
Anticancer Properties
Thiazole derivatives have shown promise as anticancer agents. A study highlighted the ability of thiazole-containing compounds to inhibit specific kinases involved in cancer cell proliferation. The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells. The incorporation of the dioxolane ring may enhance the solubility and bioavailability of these compounds.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that thiazole-dioxolane derivatives exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested.
- Mechanistic Insights : Research employing kinase profiling revealed that these compounds selectively inhibited certain kinases (e.g., c-src and Zap70), which are crucial for tumor growth and metastasis.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its low molecular weight and moderate lipophilicity. Studies indicate that compounds with similar structures exhibit good oral bioavailability and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
